4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is further substituted with a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a morpholine ring and a pyrazole ring, both of which are common structures in medicinal chemistry . The fluorophenyl group is a common substituent that can enhance the biological activity of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholine and pyrazole rings, as well as the fluorophenyl group. The nitrogen atoms in the rings and the fluorine atom in the fluorophenyl group are likely sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and pyrazole rings, as well as the fluorophenyl group, would likely impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
- A study by Mamatha S.V et al. (2019) synthesized a similar compound, focusing on its crystal structure and biological activity. Their work included detailed characterization using NMR, IR, and Mass spectral studies.
- Another research by Wan-Sin Loh et al. (2013) involved the synthesis of pyrazole compounds with fluorophenyl groups, characterizing their structures via X-ray single crystal structure determination.
Biological Activity
- The compound synthesized by Mamatha S.V et al. showed remarkable anti-tuberculosis activity and superior anti-microbial activity. This indicates its potential in developing treatments for bacterial infections.
- In the context of cancer research, Zhi-hua Tang and W. Fu (2018) synthesized a derivative with notable inhibition effects on various cancer cell lines.
- The research by Raquib Alam et al. (2016) on pyrazole derivatives, including similar compounds, revealed significant topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines.
- Another study by Sabine Kuettel et al. (2007) showed that derivatives of this compound exhibited moderate to very good activity against various parasitic strains, including Trypanosoma and Leishmania donovani.
Safety and Hazards
Future Directions
Given the diverse biological activities of compounds with similar structures, this compound could be a promising candidate for further study in drug discovery . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological models .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological and pharmacological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c16-14-3-1-12(2-4-14)15-13(11-17-18-15)5-6-19-7-9-20-10-8-19/h1-4,11H,5-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYPBJFAMIIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.